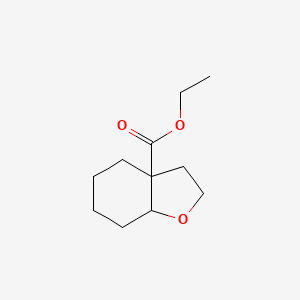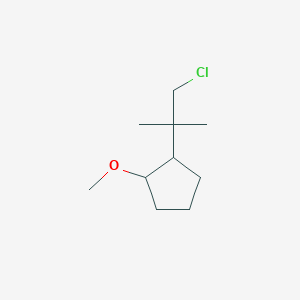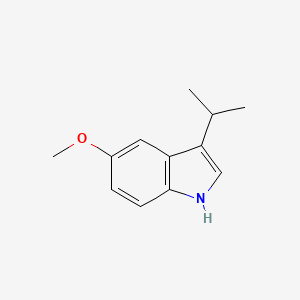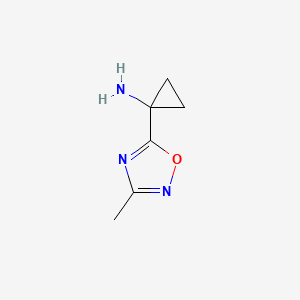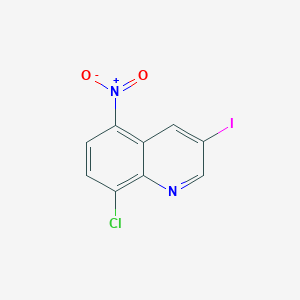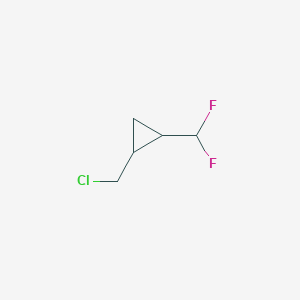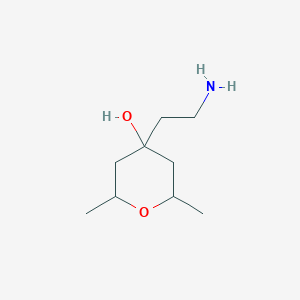
4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL is an organic compound that features a six-membered oxane ring with two methyl groups at positions 2 and 6, and an aminoethyl group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions. For example, a halogenated oxane derivative can be reacted with ethylenediamine under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a precursor for biologically active molecules.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. Pathways involved may include signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Aminoethyl)phenol: Similar structure but with a phenol ring instead of an oxane ring.
2-Aminoethyl-2,6-dimethylpiperidine: Similar structure but with a piperidine ring.
Uniqueness
4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL is unique due to its oxane ring structure, which imparts different chemical and physical properties compared to similar compounds with phenol or piperidine rings
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-2,6-dimethyloxan-4-ol |
InChI |
InChI=1S/C9H19NO2/c1-7-5-9(11,3-4-10)6-8(2)12-7/h7-8,11H,3-6,10H2,1-2H3 |
Clave InChI |
NTGPARSOECUSFG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(O1)C)(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



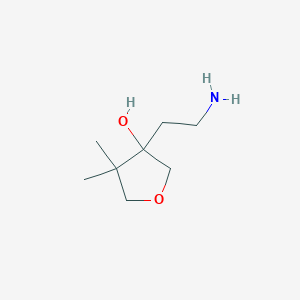
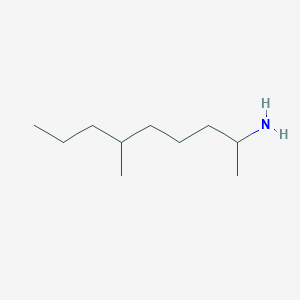
amine](/img/structure/B13198844.png)
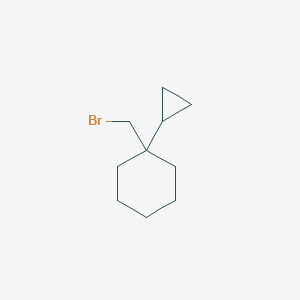
![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
